N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide
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Overview
Description
N-[3-(AMINOCARBONYL)-5-BENZYL-2-THIENYL]-5-[(2-CHLOROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(AMINOCARBONYL)-5-BENZYL-2-THIENYL]-5-[(2-CHLOROPHENOXY)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable diene with sulfur.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The thiophene and furan rings are coupled using a suitable coupling reagent such as palladium-catalyzed cross-coupling.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(AMINOCARBONYL)-5-BENZYL-2-THIENYL]-5-[(2-CHLOROPHENOXY)METHYL]-2-FURAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(AMINOCARBONYL)-5-BENZYL-2-THIENYL]-5-[(2-CHLOROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and conductive polymers.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(AMINOCARBONYL)-5-BENZYL-2-THIENYL]-5-[(2-CHLOROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Heparinoid Compounds: Structurally similar compounds with anticoagulant properties.
Uniqueness
N-[3-(AMINOCARBONYL)-5-BENZYL-2-THIENYL]-5-[(2-CHLOROPHENOXY)METHYL]-2-FURAMIDE is unique due to its combination of a thiophene ring, a furan ring, and various functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19ClN2O4S |
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Molecular Weight |
466.9 g/mol |
IUPAC Name |
N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H19ClN2O4S/c25-19-8-4-5-9-20(19)30-14-16-10-11-21(31-16)23(29)27-24-18(22(26)28)13-17(32-24)12-15-6-2-1-3-7-15/h1-11,13H,12,14H2,(H2,26,28)(H,27,29) |
InChI Key |
PTLAURAWWKUPNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(S2)NC(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl)C(=O)N |
Origin of Product |
United States |
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